ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a triazolopyrimidine derivative with a fluorinated aromatic substituent. Its structure combines a triazolo[4,5-d]pyrimidine core—a heterocyclic system known for diverse pharmacological activities—with a 4-fluorophenyl group at position 3, a thioacetamido linker, and an ethyl benzoate moiety. This compound is structurally analogous to anticancer agents targeting kinases or nucleotide metabolism pathways, as triazolopyrimidines often exhibit inhibitory effects on enzymes like thymidylate synthase or receptor tyrosine kinases .
Properties
IUPAC Name |
ethyl 2-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c1-2-31-21(30)15-5-3-4-6-16(15)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)14-9-7-13(22)8-10-14/h3-10,12H,2,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZSGUMGHGYZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit usp28, a deubiquitinating enzyme.
Mode of Action
It is known that compounds with similar structures can interact with their targets through hydrogen bonding. The terminal free amine group is particularly important for this interaction.
Biochemical Pathways
Compounds with similar structures have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that such compounds may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures.
Biological Activity
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a complex organic compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
1. Antimicrobial Activity
The triazole ring system is well-known for its antimicrobial properties. Research has demonstrated that compounds containing triazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Type | Target Organisms | MIC (μg/mL) |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | S. aureus, E. coli | 0.125 - 8 |
| Triazole Derivative B | Antifungal | Candida albicans, Aspergillus fumigatus | 0.5 - 4 |
| Ethyl 2-(...) | TBD | TBD | TBD |
2. Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Studies have indicated that certain triazolo[4,5-d]pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases or other molecular targets critical for cancer cell survival .
Case Study: Anticancer Activity of Triazolo Derivatives
In a recent study, a series of triazolo derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results showed that compounds with a fluorophenyl substitution exhibited enhanced activity compared to their non-fluorinated counterparts, highlighting the significance of structural modifications in enhancing biological efficacy .
3. Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of triazole compounds. For example, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Fluorophenyl Group : The presence of the fluorophenyl moiety enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring : This moiety is crucial for the compound's antimicrobial and anticancer activities due to its ability to interact with various biomolecules.
- Acetamido Linkage : This functional group may contribute to the compound's solubility and stability in biological systems.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position: The target compound’s 4-fluorophenyl group likely confers superior metabolic stability and target affinity compared to 2-fluorobenzyl () or non-fluorinated benzyl analogs () .
- Linker and Ester Groups : The thioacetamido linker and ethyl benzoate ester are conserved across analogs, suggesting shared synthetic pathways (e.g., nucleophilic substitution or coupling reactions) .
Hypothetical Advantages of the Target Compound :
- The para-fluorophenyl group may increase DNA intercalation or kinase inhibition compared to benzyl-substituted analogs.
- The ethyl benzoate moiety could enhance solubility relative to non-esterified derivatives, improving bioavailability .
Q & A
Basic: What are the critical steps for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, including cyclization and functional group coupling. A common approach is refluxing triazole derivatives with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification via recrystallization . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates may also be employed to construct the triazolo-pyrimidine core, as demonstrated in analogous systems . Key parameters include temperature control (reflux conditions) and stoichiometric ratios to minimize side products.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Characterization requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the thioacetamido linker (δ ~3.5–4.0 ppm for CH₂-S).
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and sulfur atoms.
- X-ray Crystallography : For unambiguous structural confirmation, as seen in related triazolo-pyrimidine derivatives .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
- Dose-Response Curves : Establish IC₅₀ values under standardized protocols.
- Control Experiments : Include positive controls (e.g., known kinase inhibitors if targeting enzyme activity) and validate purity via HPLC.
- Mechanistic Studies : Use molecular docking to predict binding interactions with target proteins, leveraging crystallographic data from analogous compounds .
Advanced: What computational methods are suitable for modeling this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites, focusing on the triazolo-pyrimidine ring and sulfur linker.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility parameters.
- Docking Software (AutoDock Vina) : Model interactions with biological targets using crystallographic coordinates from structurally similar molecules .
Basic: What safety precautions are recommended during handling?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., acetic acid).
- Waste Disposal : Segregate halogenated waste (fluorine-containing byproducts) as per institutional guidelines, as noted in safety protocols for related compounds .
Advanced: How to optimize reaction yields for the thioacetamido coupling step?
Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling, adjusting equivalents (1–5 mol%).
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; higher polarity may enhance solubility of intermediates .
- Temperature Gradients : Monitor yields at 60°C, 80°C, and reflux conditions to identify kinetic vs. thermodynamic control.
Advanced: How to analyze crystallographic data for structural validation?
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water mixtures. Refine data using software like SHELXL, focusing on bond angles (e.g., C—S—C ~100–110°) and torsional strains in the triazolo-pyrimidine core .
- Comparison with Analogues : Overlay structures with published derivatives (e.g., 3-ethyl-6-(4-fluorophenyl)-triazolo-thiadiazine) to identify conformational deviations .
Advanced: What strategies mitigate degradation during storage?
Answer:
- Stability Testing : Monitor via HPLC under varying conditions (pH, temperature, light exposure).
- Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation of the fluorophenyl group.
- Antioxidants : Add 0.1% BHT to solutions if sulfide oxidation is observed .
Basic: How to confirm the purity of the final product?
Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) and UV detection at 254 nm.
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and F percentages (deviation <0.4%).
- Melting Point : Compare with literature values for related triazolo-pyrimidines (e.g., mp ~287–293°C for fluorinated benzoic acid derivatives) .
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl) and assess activity changes.
- Pharmacophore Mapping : Identify critical moieties (e.g., triazolo-pyrimidine core, sulfur linker) using QSAR models.
- In Silico Screening : Compare binding affinities with databases (e.g., ChEMBL) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
